1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine

Descripción

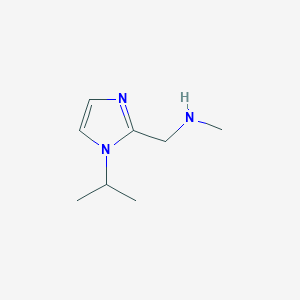

1-(1-Isopropyl-1H-imidazol-2-yl)-N-methylmethanamine is an imidazole-derived compound featuring a 1-isopropyl-substituted imidazole core linked to an N-methylmethanamine side chain. Its structure includes a five-membered imidazole ring with an isopropyl group at the N1 position and a methylated amine group at the C2-linked methanamine moiety. This compound belongs to a broader class of imidazole derivatives, which are widely studied for their pharmaceutical and catalytic applications due to their structural versatility and bioactivity .

Synthetic routes for analogous compounds involve reductive amination (e.g., using methylamine and sodium borohydride) or N-alkylation strategies, as demonstrated in the preparation of structurally related imidazolium salts and methanamine derivatives .

Propiedades

IUPAC Name |

N-methyl-1-(1-propan-2-ylimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)11-5-4-10-8(11)6-9-3/h4-5,7,9H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWBGXYBVHMUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 1-isopropyl-1H-imidazole.

Alkylation: The imidazole ring is alkylated using methylamine under basic conditions to introduce the N-methyl group.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Functionalized imidazole derivatives with different substituents.

Aplicaciones Científicas De Investigación

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Materials Science: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Mecanismo De Acción

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, which plays a crucial role in its biological activities. The compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions contributes to its efficacy in biological systems.

Comparación Con Compuestos Similares

Key Observations:

The isopropyl group offers intermediate steric bulk compared to ethyl or propyl substituents . Methanamine Modification: N-Methylation reduces the compound’s basicity and may improve metabolic stability compared to non-methylated analogs (e.g., [1-(2-Methylpropyl)-1H-imidazol-2-yl]methanamine) .

Molecular Weight : The target compound’s estimated molecular weight (153.23 g/mol) aligns with smaller alkyl-substituted derivatives (e.g., ethyl or propyl variants) but is significantly lower than aromatic-substituted analogs (e.g., benzyl: 187.24 g/mol) .

Actividad Biológica

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine, also known as a derivative of imidazole, has garnered attention in various fields of biological and medicinal chemistry. This compound's unique structure, characterized by the presence of an isopropyl group and a methylmethanamine moiety, suggests potential biological activities that merit detailed exploration.

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazole Core : This is achieved through condensation reactions involving 1H-imidazole derivatives.

- Alkylation : The introduction of the isopropyl group is performed using isopropyl halides in the presence of a base.

- Attachment of N-Methylmethanamine : This final step involves reacting the imidazole derivative with N-methylmethanamine under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on human carcinoma cell lines. Studies demonstrate that it can induce apoptosis in cancer cells, suggesting potential as an anticancer agent. The cytotoxicity is likely mediated through oxidative stress pathways and mitochondrial dysfunction.

Case Study: Anticancer Activity

A notable case study involved testing this compound against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated:

- IC50 Values : The IC50 values ranged from 10 to 25 µM, demonstrating moderate potency.

- Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparative analysis with similar compounds is essential. Below is a table summarizing key differences in biological activity among related imidazole derivatives.

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism |

|---|---|---|---|---|

| This compound | Structure | Moderate | 10-25 µM | Apoptosis via caspase activation |

| 1-(methyl-1H-imidazol-2-yl)-N-methylmethanamine | - | Low | >50 µM | Not established |

| 1-(ethyl-1H-imidazol-2-yl)-N-methylmethanamine | - | High | 15 µM | Membrane disruption |

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate potential toxicity. The compound has been classified with warnings for acute toxicity if ingested and skin irritation upon contact. Careful handling and further toxicological studies are necessary to establish safe usage parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.